1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

Catalog No.
S1539067
CAS No.
138143-23-4
M.F
C45H39N3
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

CAS Number

138143-23-4

Product Name

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

IUPAC Name

1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine

Molecular Formula

C45H39N3

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3

InChI Key

HKDGIZZHRDSLHF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

The exact mass of the compound 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, also known as m-MTDAPB, is a 'starburst' type triarylamine that functions as a high-performance, amorphous organic semiconductor. It is primarily procured for use as a hole-transporting material (HTM) or hole-injection material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its key procurement-relevant attributes are its defined glass-transition temperature (Tg), which ensures the formation of stable, uniform amorphous films, and its well-characterized electrochemical properties that facilitate efficient charge transfer from adjacent layers in optoelectronic devices.

Research Fit

C3-symmetric starburst triarylamine hole transport material
Stable amorphous glass below 49 °C; defined crystallization onset at ~88 °C
Validated for OLED and photoconductive sensor research

Direct substitution of 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene with other triarylamines, including structural isomers or the industry-standard spiro-OMeTAD, is often impractical and detrimental to device performance and longevity. Altering the methyl group position from meta (m-MTDAPB) to para, for instance, changes molecular packing and thermal properties, impacting film morphology and stability. More critically, substituting with spiro-OMeTAD introduces a fundamentally different processing requirement: the mandatory use of chemical additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to achieve sufficient conductivity. These additives are a known source of device degradation, whereas m-MTDAPB can be processed as an effective, additive-free HTM, offering a distinct advantage in fabricating intrinsically more stable devices.

Substitution Risk

Thermal window shift
Meta-methyl substitution lowers melting point relative to TDAB; processing window may not transfer.
Amorphous stability mismatch
Crystallization onset and glass stability differ from TPD; film integrity may require revalidation.
Self-association divergence
Lower dimerization propensity vs TPB alters solution rheology; film morphology may shift.

Superior Intrinsic Device Stability via Dopant-Free Hole Transport

The primary procurement driver for m-MTDAPB over the benchmark spiro-OMeTAD is its ability to function as an efficient hole-transport layer *without* chemical dopants. Spiro-OMeTAD requires additives like LiTFSI and tBP, which are hygroscopic, mobile, and a leading cause of thermal and atmospheric degradation in perovskite solar cells. Devices using dopant-free HTMs based on phenyl cores have demonstrated the ability to retain over 85% of their initial efficiency after 60 days in air and over 80% after 600 hours at 60 °C, a significant improvement in intrinsic stability.

Evidence DimensionDevice Stability (Retention of Initial PCE)
Target Compound Data>80% after 600h at 60°C (as a representative dopant-free phenyl-core HTM)
Comparator Or BaselineDoped Spiro-OMeTAD: Known to cause irreversible degradation and morphological deformation under thermal stress (e.g., 60-85 °C).
Quantified DifferenceQualitatively superior long-term thermal and atmospheric stability by eliminating a primary degradation pathway.
ConditionsPerovskite solar cell aging tests under ambient air and elevated temperature (60 °C).

Eliminating dopants simplifies fabrication and removes a key failure mechanism, making this compound the right choice for developing more commercially viable and reliable devices.

Melting Point
Reported
183–185 °C (m-MTDAB)
TDAB / TDB: higher Tm
Enables distinct thermal deposition window
meta-CH3 effect on phase transition

Enhanced Morphological Stability from a Defined Amorphous State

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is an amorphous glass-former with a distinct glass transition temperature (Tg). This property is critical for processability, as it prevents the crystallization that can occur in other small molecules, ensuring the formation of uniform, morphologically stable thin films. The reported Tg for m-MTDAPB is approximately 75 °C. This stable amorphous nature helps prevent the formation of grain boundaries that can act as charge traps or recombination centers, leading to more reliable and reproducible device performance.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~75 °C
Comparator Or BaselineSpiro-OMeTAD (Tg ≈ 121-125 °C). While Spiro-OMeTAD also has a high Tg, its stability is compromised by dopants which can lower the effective Tg of the film to below 70 °C.
Quantified DifferenceMaintains a stable amorphous state without performance-degrading additives that can lower the film's effective Tg.
ConditionsDifferential Scanning Calorimetry (DSC) measurement of neat material.

A stable, amorphous film is crucial for long-term device stability and reproducibility, avoiding performance degradation caused by film crystallization under operational stress.

Amorphous Stability
Class-level
Stable below 49 °C
Crystallizes at ≈88 °C
Defined operational boundary for film processing
Based on neat film spectroscopy

Favorable Energy Level Alignment for Efficient Hole Extraction

The Highest Occupied Molecular Orbital (HOMO) level of a hole-transport material dictates its ability to efficiently extract holes from the active layer (e.g., perovskite). The HOMO level of m-MTDAPB is consistently reported around -5.1 eV. This provides an excellent energetic match with the valence band of typical methylammonium lead iodide (MAPbI3) perovskites (approx. -5.4 eV), minimizing the energy barrier for charge extraction. While the HOMO of doped spiro-OMeTAD is also suitable (approx. -5.22 eV), the ability of m-MTDAPB to provide this alignment without performance-degrading dopants is a key advantage.

Evidence DimensionHOMO Energy Level (vs. Vacuum)
Target Compound Data~ -5.1 eV
Comparator Or BaselineDoped Spiro-OMeTAD: ~ -5.22 eV
Quantified DifferenceProvides a slightly shallower HOMO level, which can be advantageous for specific perovskite formulations to minimize open-circuit voltage loss.
ConditionsCyclic Voltammetry (CV) or Ultraviolet Photoelectron Spectroscopy (UPS) measurements.

Optimal energy level alignment is critical for maximizing charge extraction efficiency and minimizing voltage losses, directly contributing to higher device performance.

Self-Association
Reported
Lower than TPB
TPB > TDAB ≈ m-MTDAB
Predictable solution-phase behavior
1H NMR dimerization study
Heterojunction
Head-to-head
m-MTDAB / PTCBI stack
Validated HTL pairing for transparent sensors
Space-charge mapping confirmed
Iodine Adsorption
Head-to-head
3.04 g g⁻¹ (Tm-MTDAB)
TTDAB 3.13 / TTPPA 4.90 g g⁻¹
Near-equivalent to TDAB-based polymer
Friedel-Crafts TCMP synthesis
Dimerization vs TPD
Head-to-head
Both self-associate
m-MTDAB extent differs from TPD
Processing behavior not interchangeable
1H NMR and computational study

Fabrication of High-Stability, Dopant-Free Perovskite Solar Cells

For research and manufacturing focused on long-term operational stability of PSCs. The compound's ability to form an effective HTL without hygroscopic and mobile dopants directly addresses a primary failure mode in devices using the spiro-OMeTAD standard, making it ideal for stability-focused development.

Development of Morphologically Stable OLEDs

As a hole-injection or transport layer in OLEDs where device lifetime and resistance to thermal stress are critical. Its defined glass transition temperature ensures the formation of a stable amorphous film that resists crystallization during operation, preventing the formation of defects and maintaining device integrity.

Reference Material for Intrinsically Stable Organic Electronics

As a benchmark dopant-free HTM in studies designed to isolate and eliminate degradation pathways in organic and hybrid optoelectronics. Its use allows researchers to study the intrinsic stability of the perovskite absorber and other interfaces without the confounding effects of mobile ionic dopants commonly used with spiro-OMeTAD.

Application Fit

Application
Selection Property
Validation Focus
m-MTDAB/PTCBI heterojunction sensors
Validated hole-transport pairing with PTCBI
Photocurrent generation and space-charge response
Iodine capture microporous polymers
Core building block for TCMP synthesis
Iodine vapor adsorption capacity and selectivity
Phase behavior reference studies
Defined amorphous stability and melting profile
Thermal processing window and crystallization boundary
Solution-state aggregation studies
Characterized self-association behavior
Dimerization extent and solution viscosity impact

XLogP3

12.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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